molecular formula C26H37N3O9 B12059976 endo-BCN-PEG2-amido-C6-NHS ester

endo-BCN-PEG2-amido-C6-NHS ester

Cat. No.: B12059976
M. Wt: 535.6 g/mol
InChI Key: HSFACMSIKKWASM-WCRBZPEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

endo-BCN-PEG2-amido-C6-NHS ester: is a chemical compound that contains several functional groups, including an endo-bicyclo[6.1.0]non-4-yne (endo-BCN) group, a polyethylene glycol (PEG) spacer, an amido group, and an N-hydroxysuccinimide (NHS) ester group . This compound is widely used in bioconjugation and click chemistry applications due to its unique reactivity and functional versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of endo-BCN-PEG2-amido-C6-NHS ester typically involves the following steps:

    Formation of the PEG Spacer: The PEG spacer is synthesized by polymerizing ethylene oxide under controlled conditions.

    Introduction of the Amido Group: The amido group is introduced by reacting the PEG spacer with an appropriate amine.

    Attachment of the endo-BCN Group: The endo-BCN group is attached to the PEG-amido intermediate through a cycloaddition reaction.

    Formation of the NHS Ester: The final step involves reacting the intermediate with N-hydroxysuccinimide to form the NHS ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters include temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: endo-BCN-PEG2-amido-C6-NHS ester is unique due to its balanced PEG length, which provides optimal solubility and reactivity for bioconjugation applications. The combination of the endo-BCN group and NHS ester allows for versatile and efficient labeling of biomolecules .

Properties

Molecular Formula

C26H37N3O9

Molecular Weight

535.6 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethylamino]-5-oxopentanoate

InChI

InChI=1S/C26H37N3O9/c30-22(8-5-9-25(33)38-29-23(31)10-11-24(29)32)27-12-14-35-16-17-36-15-13-28-26(34)37-18-21-19-6-3-1-2-4-7-20(19)21/h19-21H,3-18H2,(H,27,30)(H,28,34)/t19-,20+,21?

InChI Key

HSFACMSIKKWASM-WCRBZPEASA-N

Isomeric SMILES

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCNC(=O)CCCC(=O)ON3C(=O)CCC3=O)CCC#C1

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCNC(=O)CCCC(=O)ON3C(=O)CCC3=O)CCC#C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.